molecular formula C28H20FN3O B11565300 (1S,2S,3aR)-2-(4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-2-(4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11565300
M. Wt: 433.5 g/mol
InChI Key: YBFSTPPEBNMJNU-CYXNTTPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENYL)-1-(4-METHYLBENZOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-1-(4-METHYLBENZOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.

    Addition of the 4-methylbenzoyl group: This could be done via Friedel-Crafts acylation.

    Formation of the dicarbonitrile group: This might involve cyanation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Various substitution reactions could introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents, nitrating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might:

    Bind to specific receptors or enzymes: Affecting their activity.

    Modulate signaling pathways: Influencing cellular processes.

    Interact with DNA or RNA: Potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloquinoline quinone (PQQ): Known for its antioxidant properties.

    Quinoline derivatives: Widely studied for their medicinal properties.

Uniqueness

2-(4-FLUOROPHENYL)-1-(4-METHYLBENZOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its specific functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H20FN3O

Molecular Weight

433.5 g/mol

IUPAC Name

(1S,2S,3aR)-2-(4-fluorophenyl)-1-(4-methylbenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C28H20FN3O/c1-18-6-8-21(9-7-18)27(33)26-25(20-10-13-22(29)14-11-20)28(16-30,17-31)24-15-12-19-4-2-3-5-23(19)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1

InChI Key

YBFSTPPEBNMJNU-CYXNTTPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.